(1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol
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Overview
Description
(1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol is a complex organic compound with a unique structure It features a cyclohexane ring with three hydroxyl groups and two amino groups, one of which is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the selective functionalization of a cyclohexane derivative, followed by the introduction of amino and hydroxyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3-triol: Lacks the amino and methylamino groups.
Cyclohexane-1,2,3,4-tetrol: Contains an additional hydroxyl group.
Cyclohexane-1,2-diamine: Contains two amino groups but lacks hydroxyl groups.
Uniqueness
(1R,2R,3S,4R,6S)-4-Amino-6-(methylamino)cyclohexane-1,2,3-triol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C7H16N2O3 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1R,2R,3S,4R,6S)-4-amino-6-(methylamino)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C7H16N2O3/c1-9-4-2-3(8)5(10)7(12)6(4)11/h3-7,9-12H,2,8H2,1H3/t3-,4+,5+,6-,7-/m1/s1 |
InChI Key |
UVMKZRHHUOWSAC-VOQCIKJUSA-N |
Isomeric SMILES |
CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)N |
Canonical SMILES |
CNC1CC(C(C(C1O)O)O)N |
Origin of Product |
United States |
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